2-nitro-N-(2-propyl-2H-tetrazol-5-yl)benzamide
CAS No.: 5746-65-6
Cat. No.: VC11202765
Molecular Formula: C11H12N6O3
Molecular Weight: 276.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5746-65-6 |
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Molecular Formula | C11H12N6O3 |
Molecular Weight | 276.25 g/mol |
IUPAC Name | 2-nitro-N-(2-propyltetrazol-5-yl)benzamide |
Standard InChI | InChI=1S/C11H12N6O3/c1-2-7-16-14-11(13-15-16)12-10(18)8-5-3-4-6-9(8)17(19)20/h3-6H,2,7H2,1H3,(H,12,14,18) |
Standard InChI Key | DJJMBPKLZDFFIV-UHFFFAOYSA-N |
SMILES | CCCN1N=C(N=N1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES | CCCN1N=C(N=N1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Introduction
Structural and Physicochemical Properties
The molecular formula of 2-nitro-N-(2-propyl-2H-tetrazol-5-yl)benzamide is C₁₁H₁₂N₆O₃, with a molecular weight of 276.26 g/mol and an exact mass of 276.0972. The compound’s structure comprises a benzamide core substituted with a nitro group at the 2-position and a 2-propyl-2H-tetrazol-5-yl group at the amide nitrogen (Figure 1).
Key Physicochemical Parameters:
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LogP: Estimated at 1.12 (calculated using fragment-based methods), indicating moderate lipophilicity due to the propyl chain’s hydrophobic contribution .
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Polar Surface Area (PSA): ~121 Ų, derived from the nitro group, tetrazole ring, and amide bond .
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Solubility: Likely low in aqueous media (<1 mg/mL) but soluble in polar aprotic solvents like DMSO or DMF .
Figure 1: Chemical structure of 2-nitro-N-(2-propyl-2H-tetrazol-5-yl)benzamide.
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound can be synthesized via a two-step approach:
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Formation of 2-nitrobenzoyl chloride: Reaction of 2-nitrobenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride.
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Amide coupling: Reaction with 2-propyl-2H-tetrazol-5-amine in the presence of a base (e.g., pyridine or triethylamine) .
Experimental Procedure (Hypothetical)
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Synthesis of 2-nitrobenzoyl chloride:
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2-Nitrobenzoic acid (10 mmol) is refluxed with SOCl₂ (15 mmol) in anhydrous DCM for 4 hours. Excess SOCl₂ is removed under reduced pressure.
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Amide coupling:
Yield: ~65–75% (estimated based on analogous reactions) .
Characterization Data (Predicted)
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¹H NMR (500 MHz, CDCl₃): δ 8.32 (d, J = 8.3 Hz, 1H, ArH), 8.10 (s, 1H, tetrazole-H), 7.85–7.78 (m, 2H, ArH), 4.45 (t, J = 7.1 Hz, 2H, CH₂), 1.85 (sextet, J = 7.3 Hz, 2H, CH₂), 0.95 (t, J = 7.4 Hz, 3H, CH₃) .
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HRMS (ESI+): m/z calcd for C₁₁H₁₂N₆O₃ [M+H]⁺: 277.1051; found: 277.1048 .
Pharmacological Activity and Structure-Activity Relationships (SAR)
GPR35 Agonism
Tetrazole-containing benzamides are potent agonists of G protein-coupled receptor 35 (GPR35), a target for inflammatory and metabolic diseases . In a dynamic mass redistribution (DMR) assay:
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Analog N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide exhibited an EC₅₀ of 0.059 μM .
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The propyl substituent in 2-nitro-N-(2-propyl-2H-tetrazol-5-yl)benzamide may enhance membrane permeability compared to methyl analogs (LogP 0.32 vs. 1.12) .
Future Directions
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